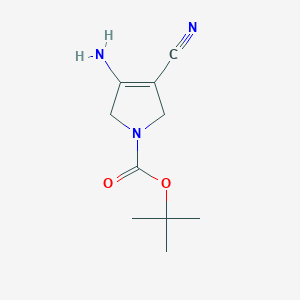![molecular formula C8H10ClNO2 B1375128 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol CAS No. 1340094-47-4](/img/structure/B1375128.png)
3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Henbest Reduction in Steroid Synthesis
The Henbest reduction method, which uses a solution of chloroiridic acid and trimethyl phosphite in 90% aqueous propan-2-ol, is employed in the synthesis of steroids. This method is selective for 3-oxo-groups and plays a critical role in synthesizing 'allo-tetrahydro' metabolites of various steroid hormones and related compounds (Browne & Kirk, 1969).
X-ray Investigation of Azole Derivatives
The synthesis and structural analysis of azole derivatives, such as 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, were explored using X-ray crystallography. These derivatives, with their complex molecular structures, are significant in chemical research (Gzella, Wrzeciono, & Pöppel, 1999).
Retrosynthetic Analysis in Organic Synthesis
Retrosynthetic analysis, a critical process in organic synthesis, uses compounds like 1-(Pyridine-3-yl)propan-1-ol for educational examples. This method is essential for understanding disconnection and functional group interconversion in complex organic molecules (Sunjic & Petrović Peroković, 2016).
Probing Drosophila Nicotinic Receptor Interaction
3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, synthesized using alpha-nitro ketone intermediates, is used to study the interaction with Drosophila neonicotinoid-nicotinic acetylcholine receptors. This research is pivotal in understanding insecticidal action and receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Photooxidation in Aqueous Solutions
Research on the photooxidation of organic compounds by polyoxometalates in aqueous solutions, including the selective oxidation of propan-2-ol to propanone, is significant. This study contributes to understanding the role of OH radicals in the oxidation process (Mylonas et al., 1999).
Designing α1 Receptor Antagonists
The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives and their potential as α1 receptor antagonists were studied. This research contributes to the development of new drugs targeting α1 receptors (Hon, 2013).
Propriétés
IUPAC Name |
3-(6-chloropyridin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKNHFDJHGEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


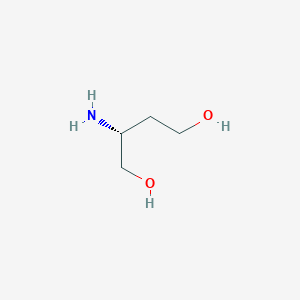
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


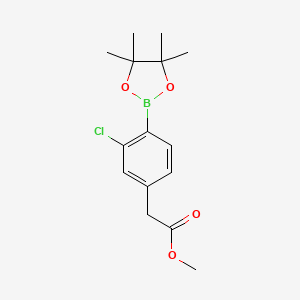
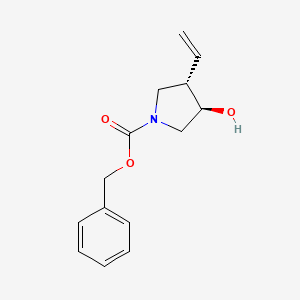
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
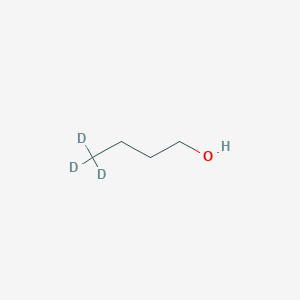
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
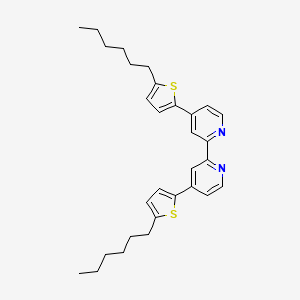
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
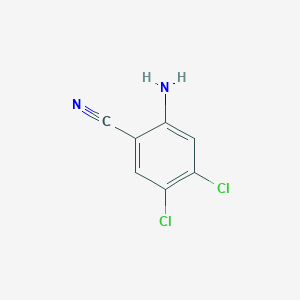
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
